
N-metil-N-(2-hidroxifenil)carbamato
Descripción general
Descripción
Methyl N-(2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as methyl 2-hydroxyphenylcarbamate .
Synthesis Analysis
The synthesis of methyl N-phenyl carbamate (MPC), an important intermediate for the synthesis of polyurethanes and many other chemicals, has been demonstrated using Zn/Al/Pb mixed oxides as efficient and stable heterogeneous catalysts . The catalysts are prepared via facile coprecipitation and subsequent thermal annealing . The high density of active sites generates outstanding catalytic activity and cycling stability for MPC synthesis .Molecular Structure Analysis
The InChI code for methyl N-(2-hydroxyphenyl)carbamate is 1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis
The reaction of methyl N-(2-hydroxyphenyl)carbamates with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C regioselectively affords various aminophenylcarbamates . The amino group enters the ortho position with respect to the hydroxy or methoxy group .Physical and Chemical Properties Analysis
Methyl N-(2-hydroxyphenyl)carbamate is a powder with a melting point of 118-123°C .Aplicaciones Científicas De Investigación
Investigación en Proteómica
N-metil-N-(2-hidroxifenil)carbamato: se utiliza en la investigación en proteómica como una herramienta bioquímica. Su estructura molecular le permite interactuar con las proteínas, lo que puede ser fundamental para comprender la función de las proteínas y las interacciones dentro de los sistemas biológicos .
Aminación Electrofílica
Este compuesto se utiliza en el proceso de aminación electrofílica. Se somete a una aminación regioselectiva para producir varios aminofenilcarbamatos, que son intermedios valiosos en la síntesis de productos farmacéuticos y agroquímicos .
Síntesis de Carbonatos y Carbamatos Cíclicos
Sirve como precursor en la síntesis de carbonatos y carbamatos cíclicos de cinco miembros. Estos compuestos tienen una amplia gama de aplicaciones, incluyendo el diseño de fármacos, la química medicinal, la ciencia de los materiales y la industria de los polímeros .
Estudios de Degradación Microbiana
En las ciencias ambientales, This compound se estudia por su degradación por microbios. Comprender las vías metabólicas involucradas en su descomposición puede ayudar en los esfuerzos de biorremediación para limpiar los pesticidas carbamatos del medio ambiente .
Catálisis
El compuesto está involucrado en procesos catalíticos para formar carbonatos y carbamatos utilizando dióxido de carbono. Esto forma parte de los esfuerzos de química verde para utilizar el CO2 como reactivo, reduciendo la dependencia de productos químicos más dañinos .
Ciencia de los Materiales
En la ciencia de los materiales, This compound se utiliza para modificar las propiedades de los materiales. Su incorporación en los polímeros puede alterar sus características, como hacerlos más biodegradables o cambiar sus propiedades mecánicas .
Mecanismo De Acción
Target of Action
Methyl N-(2-hydroxyphenyl)carbamate is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been observed that it can undergo electrophilic amination with sodium azide in polyphosphoric acid (ppa) at 55–60°c . This reaction regioselectively affords various aminophenylcarbamates, indicating that the amino group enters the ortho position with respect to the hydroxy or methoxy group .
Biochemical Pathways
The compound’s ability to undergo electrophilic amination suggests that it may be involved in the synthesis of aminophenylcarbamates
Result of Action
Its ability to undergo electrophilic amination and produce various aminophenylcarbamates suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
The action of methyl N-(2-hydroxyphenyl)carbamate can be influenced by environmental factors. For instance, the compound’s electrophilic amination reaction occurs optimally at 55–60°C in polyphosphoric acid This suggests that temperature and pH could potentially influence the compound’s action, efficacy, and stability
Safety and Hazards
Direcciones Futuras
Microbes, specifically bacteria, have adapted to the presence of carbamate pesticides by evolving degradation pathways . This could be a potential area of future research. Additionally, various strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution, which aid in improvising remediation efficiency and overcoming the challenges associated with in situ bioremediation are being discussed .
Análisis Bioquímico
Biochemical Properties
Methyl N-(2-hydroxyphenyl)carbamate has been shown to undergo electrophilic amination, a process that involves the addition of an amino group to the compound . This reaction is facilitated by the presence of a hydroxyphenyl group in the compound, which activates the benzene ring for electrophilic substitution .
Molecular Mechanism
The molecular mechanism of action of Methyl N-(2-hydroxyphenyl)carbamate is likely related to its electrophilic amination property . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
The metabolic pathways involving Methyl N-(2-hydroxyphenyl)carbamate are not well-defined. Carbamates are known to be involved in various metabolic processes, potentially interacting with enzymes or cofactors .
Propiedades
IUPAC Name |
methyl N-(2-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVPURTXCYPXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione](/img/structure/B429420.png)
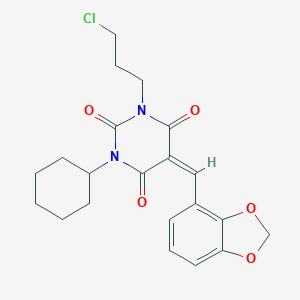
![ethyl 3-{[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B429425.png)
![2-(4-chlorophenyl)-4-{[(6-{[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}hexyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B429429.png)
![2-(4-chlorophenyl)-4-[1-(nonylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B429432.png)
![5-(N-{4-nitrophenyl}ethanehydrazonoyl)-1-[10-(5-(N-{4-nitrophenyl}ethanehydrazonoyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)decyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B429433.png)
![5-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B429435.png)
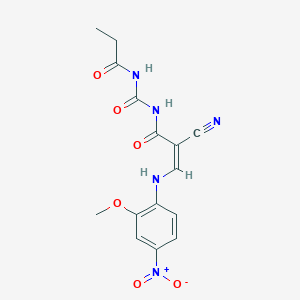
![4-[(4-aminoanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B429437.png)
![5-[(2,5-dichloroanilino)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B429440.png)
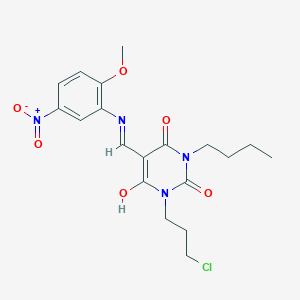
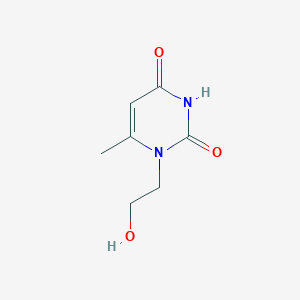
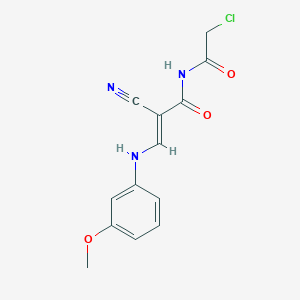
![N-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea](/img/structure/B429446.png)
